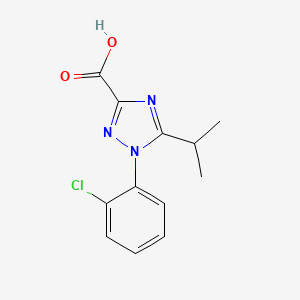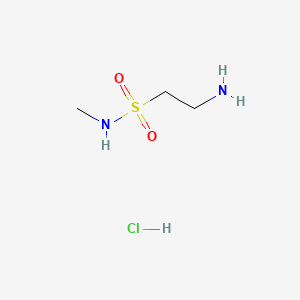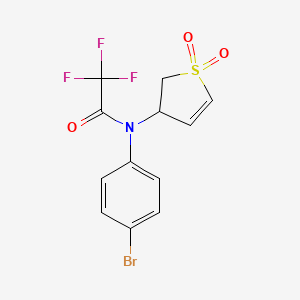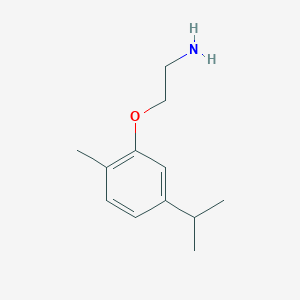
(4-Methylmorpholin-2-yl)methanesulfonyl chloride hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methylmorpholin-2-yl)methanesulfonyl chloride hydrochloride is a chemical compound with the molecular formula C₆H₁₃Cl₂NO₃S and a molecular weight of 250.13 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylmorpholin-2-yl)methanesulfonyl chloride hydrochloride typically involves the reaction of 4-methylmorpholine with methanesulfonyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
(4-Methylmorpholin-2-yl)methanesulfonyl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .
科学研究应用
(4-Methylmorpholin-2-yl)methanesulfonyl chloride hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate esters.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials
作用机制
The mechanism of action of (4-Methylmorpholin-2-yl)methanesulfonyl chloride hydrochloride involves its ability to act as an electrophile in chemical reactions. The chloride group can be displaced by nucleophiles, leading to the formation of new chemical bonds. This property makes it a valuable reagent in organic synthesis .
相似化合物的比较
Similar Compounds
Methanesulfonyl chloride: A simpler analog that lacks the morpholine ring.
4-Methylmorpholine: The parent compound without the methanesulfonyl chloride group.
N-Methylmorpholine N-oxide: A related compound used as an oxidizing agent
Uniqueness
(4-Methylmorpholin-2-yl)methanesulfonyl chloride hydrochloride is unique due to the presence of both the morpholine ring and the methanesulfonyl chloride group. This combination imparts distinct chemical reactivity and makes it a versatile reagent in various chemical transformations .
属性
IUPAC Name |
(4-methylmorpholin-2-yl)methanesulfonyl chloride;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO3S.ClH/c1-8-2-3-11-6(4-8)5-12(7,9)10;/h6H,2-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVZZXUEFKWDSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1)CS(=O)(=O)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Fluorophenyl)-4-[[1-[4-(trifluoromethyl)phenyl]triazol-4-yl]methyl]pyrazine-2,3-dione](/img/structure/B2455874.png)
![N-(1-(benzofuran-2-yl)propan-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2455876.png)
![3-(4-Bromophenyl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2455877.png)
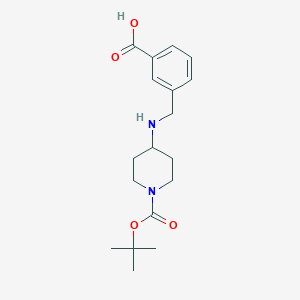
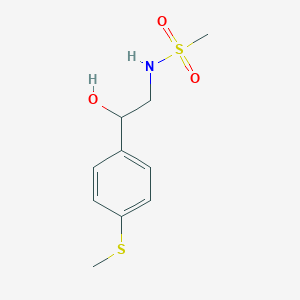
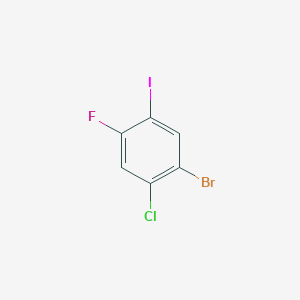
![N4-(4-chlorophenyl)-1-methyl-N6-(2-morpholinoethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2455884.png)
![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2455885.png)

